2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-
CAS No.: 21441-02-1
Cat. No.: VC19673549
Molecular Formula: C10H9Br2NO2
Molecular Weight: 334.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21441-02-1 |
|---|---|
| Molecular Formula | C10H9Br2NO2 |
| Molecular Weight | 334.99 g/mol |
| IUPAC Name | 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
| Standard InChI | InChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
| Standard InChI Key | YKSISAXLBMWBNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one, reflects its bicyclic structure: a benzene ring fused to a 1,3-oxazin-2-one moiety. Key substituents include:
-
Bromine atoms at positions 6 and 8, which enhance electrophilic reactivity and influence biological interactions.
-
Dimethyl groups at position 4, contributing to steric stabilization and modulating solubility.
The canonical SMILES string CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C and molecular formula C10H9Br2NO2 (MW: 334.99 g/mol) confirm its structural identity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 334.99 g/mol |
| Molecular Formula | C10H9Br2NO2 |
| IUPAC Name | 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
| Canonical SMILES | CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |
| InChI Key | YKSISAXLBMWBNF-UHFFFAOYSA-N |
Synthesis and Optimization
General Synthetic Routes
The synthesis of 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one typically involves bromination of a preformed benzoxazine core or cyclocondensation of brominated precursors. A scalable protocol adapted from analogous benzoxazine syntheses includes:
-
Aldimine Formation: Reaction of brominated o-aminobenzyl alcohol with carbonyl compounds under acidic conditions.
-
Cyclization: Trifluoromethanesulfonic acid (TfOH)-catalyzed ring closure, often facilitated by molecular sieves to remove water.
-
Purification: Crystallization from methanol or 2-methyltetrahydrofuran (2-MeTHF) to achieve >97% purity .
Process Optimization
Key optimizations for large-scale production (e.g., 500 g batches) :
-
Solvent Selection: 2-MeTHF enables efficient azeotropic drying and simplifies solvent switching to methanol for crystallization.
-
Catalyst Loading: 0.2 equivalents of TfOH balances reaction rate and byproduct formation.
-
Molecular Sieves: 60 wt% loading ensures effective water removal, critical for high yields (83%) .
Biological Activities and Mechanisms
Insulin Release Inhibition
Brominated benzoxazines exhibit pancreatic β-cell modulation, potentially via voltage-gated calcium channel interference. The 6,8-dibromo substitution may enhance binding to sulfonylurea receptors (SUR1), a mechanism shared with antidiabetic drugs like glibenclamide.
Vascular Smooth Muscle Relaxation
In vitro studies suggest that dimethyl groups at position 4 improve membrane permeability, allowing the compound to inhibit calcium influx in vascular smooth muscle cells. This activity correlates with endothelial nitric oxide synthase (eNOS) activation, implicating a role in hypertension management.
Antiproliferative Effects
Preliminary data indicate that bromine atoms promote pro-apoptotic signaling in cancer cell lines (e.g., HepG2), possibly through reactive oxygen species (ROS) generation or topoisomerase II inhibition.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
-
Bromine Replacements: Substituting bromine with chlorine or iodine alters target selectivity.
-
Dimethyl Group Modifications: Replacing methyl with ethyl groups reduces metabolic clearance in hepatic microsomes.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, as demonstrated in rodent models, where sustained release over 72 hours was achieved.
Comparative Analysis with Related Compounds
Table 2: Comparison of Brominated Benzoxazines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume